![molecular formula C21H28N2O2S B4120125 1,1'-[3-(Naphthalen-2-ylsulfonyl)propane-1,2-diyl]dipyrrolidine](/img/structure/B4120125.png)
1,1'-[3-(Naphthalen-2-ylsulfonyl)propane-1,2-diyl]dipyrrolidine
Vue d'ensemble
Description
1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine is a complex organic compound with the molecular formula C21H30N2O2S It is characterized by the presence of a naphthylsulfonyl group attached to a propanediyl backbone, which is further connected to two pyrrolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine typically involves the following steps:
Formation of the Naphthylsulfonyl Intermediate: The initial step involves the sulfonylation of naphthalene to form the naphthylsulfonyl chloride.
Coupling with Propanediyl Backbone: The naphthylsulfonyl chloride is then reacted with a propanediyl compound under basic conditions to form the intermediate.
Cyclization with Pyrrolidine: The final step involves the cyclization of the intermediate with pyrrolidine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthylsulfonyl group or the pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Applications De Recherche Scientifique
1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The naphthylsulfonyl group can form strong interactions with active sites, while the pyrrolidine rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]dipiperidine: Similar structure but with piperidine rings instead of pyrrolidine.
1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]bis(4-methylpiperidine): Contains methyl-substituted piperidine rings.
Uniqueness: 1,1’-[3-(2-Naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine is unique due to its specific combination of naphthylsulfonyl and pyrrolidine moieties, which confer distinct chemical and biological properties. Its structural features allow for versatile applications and interactions that are not observed in its analogs.
Propriétés
IUPAC Name |
1-(3-naphthalen-2-ylsulfonyl-2-pyrrolidin-1-ylpropyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c24-26(25,21-10-9-18-7-1-2-8-19(18)15-21)17-20(23-13-5-6-14-23)16-22-11-3-4-12-22/h1-2,7-10,15,20H,3-6,11-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLHNZWVBURZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


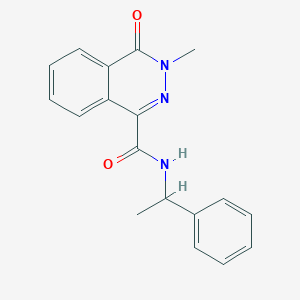
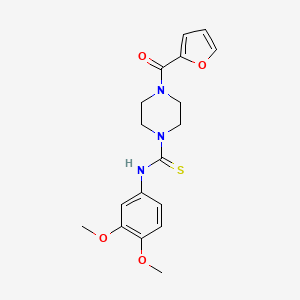
![7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120051.png)
![1-(3,4-Dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120059.png)
![4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide](/img/structure/B4120065.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4120075.png)
![methyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4120077.png)
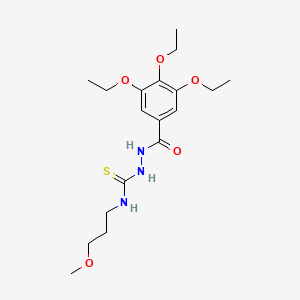
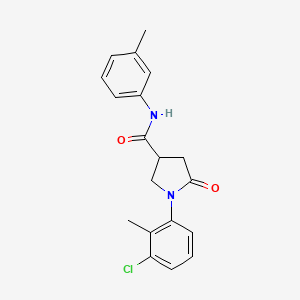
![N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4120106.png)
![methyl 5-ethyl-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120114.png)
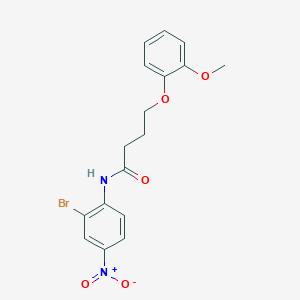
![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-one](/img/structure/B4120135.png)
![3-methyl-N-{[5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4120137.png)
